tert-Butyl 7-amino-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate
Overview
Description
tert-Butyl 7-amino-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate: is a heterocyclic compound that features a thieno[3,2-c]pyridine core. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the tert-butyl ester and amino groups makes it a versatile intermediate for further chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 7-amino-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate typically involves the following steps:
Formation of the Thieno[3,2-c]pyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a 2-aminothiophene derivative and a β-ketoester.
Introduction of the tert-Butyl Ester Group: The tert-butyl ester group can be introduced via esterification reactions using tert-butyl alcohol and an acid catalyst.
Amination: The amino group is introduced through nucleophilic substitution reactions, often using ammonia or an amine derivative under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form nitroso or nitro derivatives.
Reduction: Reduction reactions can be used to modify the thieno[3,2-c]pyridine core, potentially reducing double bonds or other functional groups.
Substitution: The amino group can participate in various substitution reactions, such as acylation or alkylation, to form amides or secondary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like acyl chlorides, alkyl halides, and anhydrides are used under basic or acidic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Reduced thieno[3,2-c]pyridine derivatives.
Substitution: Amides, secondary amines, or other substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 7-amino-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate is used as an intermediate in the synthesis of more complex heterocyclic compounds. Its reactivity makes it a valuable building block for constructing molecules with potential biological activity.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The thieno[3,2-c]pyridine core is a common motif in many biologically active molecules, and modifications of this compound can lead to the development of new drugs with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound can be used in the development of agrochemicals, dyes, and other specialty chemicals. Its versatility in chemical reactions makes it a useful starting material for various applications.
Mechanism of Action
The mechanism of action of tert-Butyl 7-amino-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with biological macromolecules, while the thieno[3,2-c]pyridine core can participate in π-π interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-ethyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate
- tert-Butyl 3-methyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate
Uniqueness
The uniqueness of tert-Butyl 7-amino-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate lies in its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the tert-butyl ester group can enhance its stability and solubility, making it a more attractive candidate for various applications compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
tert-butyl 7-amino-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S/c1-12(2,3)16-11(15)14-6-8-4-5-17-10(8)9(13)7-14/h4-5,9H,6-7,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLTCGNDQAOQRRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2=C(C1)C=CS2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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